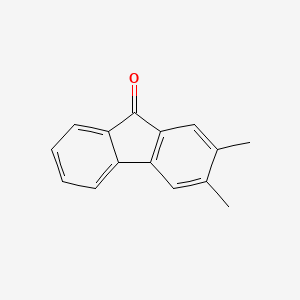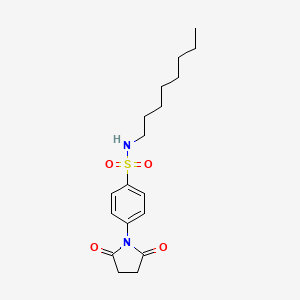![molecular formula C26H16Cl2N4O4 B15012414 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitro and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and chloro groups can influence the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro and chloro groups can play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
- **(E)-1-(4-BROMO-3-NITROPHENYL)-N-{2’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
- **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H16Cl2N4O4 |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-N-[2-[2-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl2N4O4/c27-21-11-9-17(13-25(21)31(33)34)15-29-23-7-3-1-5-19(23)20-6-2-4-8-24(20)30-16-18-10-12-22(28)26(14-18)32(35)36/h1-16H |
Clave InChI |
ZKBAEYPAZBKZTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-bromo-4-(4-bromophenyl)-3,3a,4,9b-tetrahydro-5H-cyclopenta[c]quinolin-5-yl](phenyl)methanone](/img/structure/B15012336.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B15012343.png)
![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012346.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B15012347.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15012357.png)

![2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15012370.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012385.png)

![3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15012408.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15012429.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
